molecular formula C14H12N2O2S B2413483 N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide CAS No. 865545-90-0

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide

Cat. No.: B2413483
CAS No.: 865545-90-0
M. Wt: 272.32
InChI Key: DFQKOINRIYNDJP-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide is a heterocyclic amide derivative that has garnered attention in various fields of research and industry

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-10-11-7-9-19-14(11)16-13(17)6-8-18-12-4-2-1-3-5-12/h1-5,7,9H,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQKOINRIYNDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=C(C=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes the reaction of 2-aminothiophene-3-carbonitrile with 3-phenoxypropanoic acid under N-acylation conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives or other reduced forms of the cyano group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide involves its interaction with various molecular targets and pathways. The compound’s thiophene ring and cyano group are crucial for its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring substituted with a cyanide group and a phenoxypropanamide moiety. The synthesis typically involves the reaction of 3-cyanothiophen-2-carboxylic acid derivatives with phenolic compounds under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, derivatives of quinoxaline, which share structural similarities, have demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. In these studies, certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against tumor cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μg/mL)
Methyl 2-[3-(3-phenylquinoxalin-2-yl)]HCT-1161.9
N-Alkyl 3-(3-phenylquinoxalin-2-yl)MCF-77.52
This compoundTBDTBD

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key enzymes in DNA synthesis and cell proliferation pathways. For instance, compounds that target thymidylate synthase (hTS), an enzyme critical for DNA synthesis, have shown promise as anticancer agents . The structural features of the thiophene and phenoxy groups may facilitate binding to these targets.

Safety and Toxicity

Evaluation of toxicity is crucial for any potential therapeutic agent. Preliminary studies on related compounds indicate that they exhibit low cytotoxicity in vitro at concentrations up to 100 µM . This safety profile is essential for advancing these compounds into further preclinical or clinical trials.

Q & A

Basic: What are the recommended synthetic routes for N-(3-cyanothiophen-2-yl)-3-phenoxypropanamide?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

Substitution : React a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a thiophen-2-yl ethanol analog under alkaline conditions to form intermediates.

Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines.

Condensation : Employ a condensing agent (e.g., DCC or EDC) to couple the amine intermediate with cyanoacetic acid or a related carbonyl source.
Key factors include optimizing reaction time (6-12 hours for substitution) and temperature (60-80°C for condensation). Validate purity via TLC and HPLC at each step .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the cyanothiophene moiety (δ 6.8–7.5 ppm for aromatic protons) and propanamide backbone (δ 2.3–3.1 ppm for methylene groups).
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles. For example, similar thiophene derivatives show dihedral angles of 5–10° between aromatic rings .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ at m/z 327.08). Cross-reference with InChI/SMILES data for digital validation .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards).
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).
  • Storage : Store in amber glass vials at 2–8°C under inert gas (N2_2) to prevent hydrolysis of the cyano group.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculators).
  • Crystallographic Refinement : If NMR signals overlap (e.g., thiophene vs. phenyl protons), use single-crystal X-ray diffraction to unambiguously assign positions .
  • Isotopic Labeling : Introduce 15N^{15}\text{N}- or 13C^{13}\text{C}-labels in the propanamide chain to track resonance splitting in complex spectra .

Advanced: What computational strategies model the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases). Focus on the cyanothiophene group’s electron-withdrawing effects.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the propanamide carbonyl and target residues.
  • QSPR Models : Corrogate experimental solubility/logP data with DFT-calculated descriptors (e.g., HOMO-LUMO gaps) .

Advanced: How can structural analogs be designed to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Functional Group Swapping : Replace the 3-cyanothiophene with 3-chlorothiophene or furan analogs to assess electronic effects on bioactivity.
  • Backbone Modification : Introduce methyl groups at the propanamide α-carbon to study steric hindrance (see similar compounds in PubChem data ).
  • Pharmacophore Mapping : Use MOE or Phase to identify critical interaction points (e.g., hydrogen bond acceptors at the cyano group). Validate analogs via in vitro assays.

Advanced: What strategies improve yield in multi-step synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)2_2) for Suzuki-Miyaura coupling steps.
  • Solvent Selection : Use DMSO for polar intermediates to enhance solubility, or switch to toluene for Friedel-Crafts reactions.
  • In Situ Monitoring : Employ ReactIR to track nitro-group reduction kinetics and terminate reactions at >95% conversion .

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